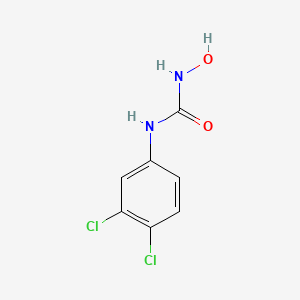
1-(3,4-Dichlorophenyl)-3-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアは、化学、生物学、医学など様々な分野で多岐にわたる用途で知られている化学化合物です。この化合物は、ヒドロキシウレア部分にジクロロフェニル基が結合していることを特徴とし、科学研究および工業用途にとってユニークで貴重な物質となっています。
準備方法
合成経路と反応条件: 1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアの合成は、通常、3,4-ジクロロフェニルイソシアネートとヒドロキシルアミンの反応によって行われます。この反応は、エタノールやメタノールなどの適切な溶媒の存在下で、制御された条件下で行われます。反応混合物は通常、生成物の形成を促進するために加熱されます。
工業生産方法: 工業環境では、1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアの生産には、自動化された反応器を使用した大規模合成が含まれる場合があります。このプロセスは、生成物の高収率と純度を確保するために最適化されています。品質管理措置は、反応条件と最終生成物の仕様を監視するために実施されます。
化学反応の分析
反応の種類: 1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアは、以下を含む様々な化学反応を起こします。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応により、様々な還元型に変換することができます。
置換: ジクロロフェニル基は、様々な求核剤との置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下で使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化により酸化物が生成される場合があり、置換反応により様々な置換誘導体が生成される場合があります。
科学研究における用途
1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアは、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、および他の化合物の調製における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に特定の疾患の治療における、その潜在的な治療用途を探索する研究が進められています。
産業: 医薬品、農薬、その他の工業製品の製造に使用されます。
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-hydroxyurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素を阻害し、細胞プロセスを阻害することが知られており、観測された生物学的効果をもたらします。 例えば、光合成系IIにおける電子伝達を阻害することによって、植物における光合成を阻害する可能性があります .
類似化合物との比較
1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアは、以下のような他の類似化合物と比較することができます。
3-(3,4-ジクロロフェニル)-1,1-ジメチルウレア: 除草剤としての性質で知られています.
2,4-ジクロロフェノキシ酢酸: 広葉雑草を駆除するために使用される全身性除草剤.
トリクロカルバン: 類似のジクロロフェニル構造を持つ抗菌剤.
独自性: 1-(3,4-ジクロロフェニル)-3-ヒドロキシウレアの独自性は、特定の化学構造にあります。この構造は、独特の特性と反応性を付与します。様々な化学反応を起こす能力と、潜在的な生物活性により、研究および工業用途にとって貴重な化合物となっています。
生物活性
1-(3,4-Dichlorophenyl)-3-hydroxyurea is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H7Cl2N2O2
- Molecular Weight : 206.05 g/mol
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular processes. The presence of the hydroxyurea moiety suggests that it may interfere with DNA synthesis and repair mechanisms, similar to other hydroxyurea derivatives. This inhibition can lead to the modulation of cell proliferation and apoptosis in various cancer cell lines.
Antitumor Activity
Research indicates that this compound has demonstrated antitumor activity in various preclinical studies. It has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting the accumulation of reactive oxygen species (ROS), which can lead to cellular damage and death.
Case Study: In Vitro Studies
A study assessed the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell growth with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit certain enzymes critical for tumor progression. Notably, it has shown potential as an inhibitor of urease , an enzyme linked to tumor growth and metastasis.
Table: Urease Inhibition Studies
Clinical Implications
The biological activities of this compound suggest its potential use in treating conditions such as cancer and other diseases where enzyme inhibition plays a crucial role. However, further clinical studies are necessary to fully understand its efficacy and safety profile.
特性
CAS番号 |
31225-17-9 |
|---|---|
分子式 |
C7H6Cl2N2O2 |
分子量 |
221.04 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)10-7(12)11-13/h1-3,13H,(H2,10,11,12) |
InChIキー |
VKYZMAVGJARVPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)NO)Cl)Cl |
Key on ui other cas no. |
31225-17-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















